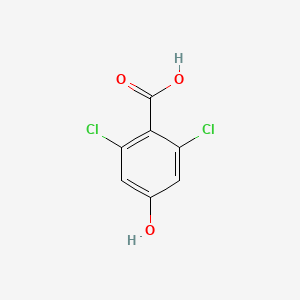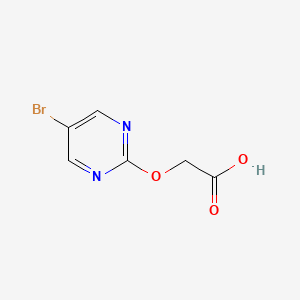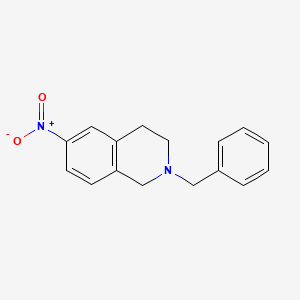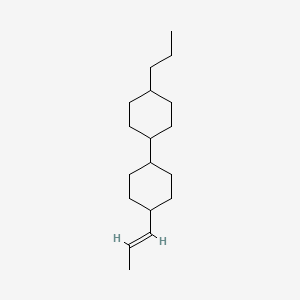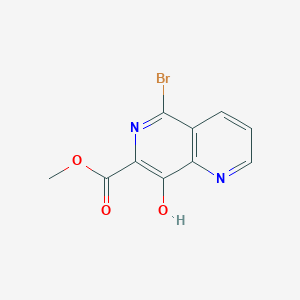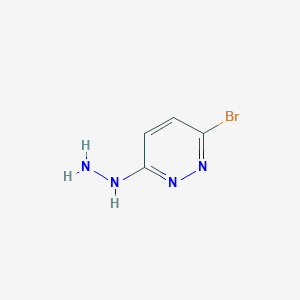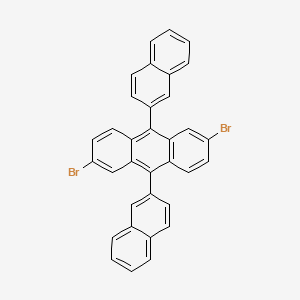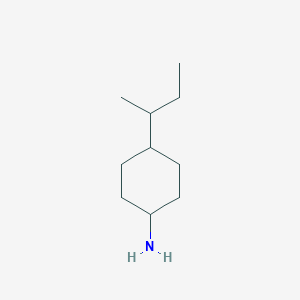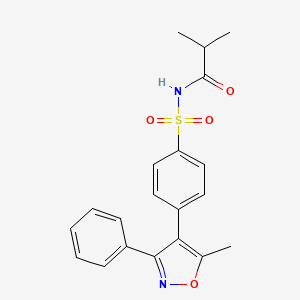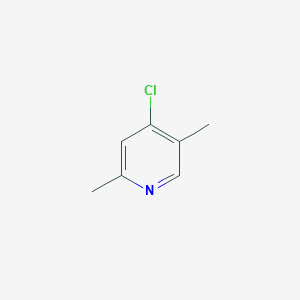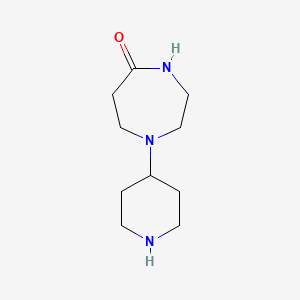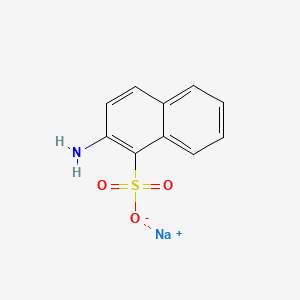
Sodium 2-aminonaphthalene-1-sulphonate
描述
Sodium 2-aminonaphthalene-1-sulphonate is a chemical compound with the molecular formula C10H8NNaO3S and a molecular weight of 245.23 g/mol .
Synthesis Analysis
The synthesis of Sodium 2-aminonaphthalene-1-sulphonate involves a two-step reaction process. The first step involves the dissolution of 2-Aminonaphthalene-1-sulfonic acid in a sodium hydroxide solution. This is followed by the addition of a salicylaldehyde solution. The mixture is then heated in a water bath and stirred for 3 hours at 338 K .Molecular Structure Analysis
The molecular structure of Sodium 2-aminonaphthalene-1-sulphonate is represented by the formula C10H8NNaO3S .Chemical Reactions Analysis
Sodium 2-aminonaphthalene-1-sulphonate can participate in various chemical reactions. For instance, it can be used in the synthesis of Schiff base compounds, which can interact with human serum albumin . Sodium sulfinates, including Sodium 2-aminonaphthalene-1-sulphonate, can act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .科学研究应用
1. Synthesis of Organosulfur Compounds
- Application Summary: Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . They have been used as sulfonylating, sulfenylating or sulfinylating reagents, depending on reaction conditions .
- Methods of Application: The specific methods of application depend on the type of reaction being performed. For example, in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, sodium sulfinates are used under specific reaction conditions .
- Results or Outcomes: The use of sodium sulfinates has led to remarkable advancement in synthesizing various organosulfur compounds .
2. Key Materials for Sodium-Ion Batteries
- Application Summary: Sodium-ion batteries (SIBs) have been considered as a potential large-scale energy storage technology, especially for sustainable clean energy like wind, solar, and wave . The development of promising host materials with the ability of fast, stable, and efficient sodium-ion insertion/extraction is key to promoting SIBs .
- Methods of Application: The optimization of the electrolyte, the matching of cathode and anode materials, and the construction of sodium-ion full batteries with high-performance, high-safety, and low cost are urgently needed .
- Results or Outcomes: Despite challenges of low specific energy, unsatisfactory rate capability, and short cycling life caused by the heavy mass and large radius of Na+ ions, research progress and insights on key materials (including cathode, anode, and electrolyte) for Na storage have been summarized .
3. Sulfonyl Radical-Triggered Ring-Closing Sulfonylation
- Application Summary: Sodium sulfinates have been used in sulfonyl radical-triggered ring-closing sulfonylation . This is a significant achievement in the field of organic chemistry .
- Methods of Application: The specific methods of application depend on the type of reaction being performed .
- Results or Outcomes: This method has allowed for the development of new synthetic pathways and the creation of complex organic compounds .
4. Photoredox Catalytic Transformations
- Application Summary: Sodium sulfinates have been used in photoredox catalytic transformations . This is a promising area of research that has seen substantial progress over the last decade .
- Methods of Application: The specific methods of application depend on the type of reaction being performed .
- Results or Outcomes: The use of sodium sulfinates in photoredox catalytic transformations has led to the development of new synthetic methodologies .
5. Multicomponent Reactions
- Application Summary: Sodium sulfinates have been used in multicomponent reactions . This is a significant achievement in the field of organic chemistry .
- Methods of Application: The specific methods of application depend on the type of reaction being performed .
- Results or Outcomes: This method has allowed for the development of new synthetic pathways and the creation of complex organic compounds .
6. Electrochemical Synthesis
- Application Summary: Sodium sulfinates have been used in electrochemical synthesis . This is a promising area of research that has seen substantial progress over the last decade .
- Methods of Application: The specific methods of application depend on the type of reaction being performed .
- Results or Outcomes: The use of sodium sulfinates in electrochemical synthesis has led to the development of new synthetic methodologies .
安全和危害
未来方向
The future directions for Sodium 2-aminonaphthalene-1-sulphonate could involve further exploration of its potential applications in biomedical research, given its ability to interact with human serum albumin . Additionally, its role as a building block for synthesizing organosulfur compounds suggests potential applications in the field of organic chemistry .
属性
IUPAC Name |
sodium;2-aminonaphthalene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S.Na/c11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14;/h1-6H,11H2,(H,12,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKQWFQWHHSLDU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179934 | |
| Record name | Sodium 2-aminonaphthalene-1-sulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-aminonaphthalene-1-sulphonate | |
CAS RN |
25293-52-1 | |
| Record name | Sodium 2-aminonaphthalene-1-sulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025293521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 2-aminonaphthalene-1-sulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2-aminonaphthalene-1-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.525 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



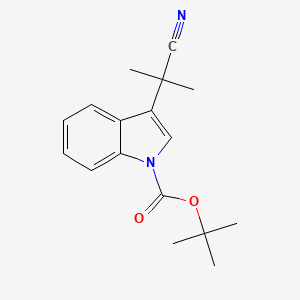
![2-Mercaptobenzo[d]thiazole-6-carbonitrile](/img/structure/B1592704.png)
